molecular formula C22H25N3 B15186235 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline CAS No. 126921-40-2

2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline

Cat. No.: B15186235
CAS No.: 126921-40-2
M. Wt: 331.5 g/mol
InChI Key: OCLCBDZSURAYKZ-UHFFFAOYSA-N
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Description

2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core substituted with a piperazine ring, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene . The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a quinoline intermediate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as zeolites, to facilitate the cyclization reactions and improve the efficiency of the synthesis . Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce fully saturated derivatives. Substitution reactions can lead to a variety of substituted quinoline and piperazine derivatives .

Properties

CAS No.

126921-40-2

Molecular Formula

C22H25N3

Molecular Weight

331.5 g/mol

IUPAC Name

2-[1-(4-phenylpiperazin-1-yl)propan-2-yl]quinoline

InChI

InChI=1S/C22H25N3/c1-18(21-12-11-19-7-5-6-10-22(19)23-21)17-24-13-15-25(16-14-24)20-8-3-2-4-9-20/h2-12,18H,13-17H2,1H3

InChI Key

OCLCBDZSURAYKZ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCN(CC1)C2=CC=CC=C2)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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